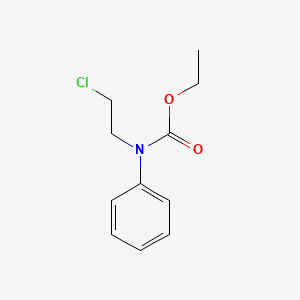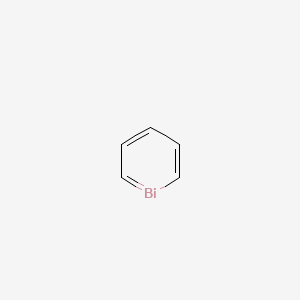
Bismin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismin, also known as bismabenzene, is an organobismuth compound with the chemical formula C5H5Bi. It is a derivative of benzene where one carbon atom is replaced by a bismuth atom. This compound is highly reactive and tends to dimerize through a Diels-Alder addition, making it challenging to isolate in its pure form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismin can be synthesized through the reaction of aluminacyclohexadiene with bismuth trichloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction typically occurs under controlled conditions to prevent the dimerization of the product .
Industrial Production Methods
Due to its high reactivity and tendency to dimerize, this compound is not produced on an industrial scale. Instead, it is synthesized in small quantities for research purposes under carefully controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions
Bismin undergoes several types of chemical reactions, including:
Diels-Alder Addition: This compound tends to dimerize through a Diels-Alder addition due to its high reactivity.
Substitution Reactions: It can participate in substitution reactions where the bismuth atom is replaced by other functional groups.
Common Reagents and Conditions
Diels-Alder Addition: This reaction typically occurs at low temperatures to stabilize the dimerized product.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles that can replace the bismuth atom.
Major Products Formed
Diels-Alder Addition: The major product is a dimerized form of this compound.
Substitution Reactions: The products vary depending on the substituent introduced, but they generally involve the replacement of the bismuth atom.
Scientific Research Applications
Bismin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bismin involves its high reactivity due to the presence of the bismuth atom. This reactivity allows it to participate in various chemical reactions, including dimerization and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with biomolecules through coordination with the bismuth atom .
Comparison with Similar Compounds
Similar Compounds
Phosphabenzene: A derivative of benzene where a carbon atom is replaced by a phosphorus atom.
Arsabenzene: A derivative of benzene where a carbon atom is replaced by an arsenic atom.
Stibabenzene: A derivative of benzene where a carbon atom is replaced by an antimony atom.
Uniqueness of Bismin
This compound is unique among these compounds due to the presence of the bismuth atom, which imparts distinct reactivity and properties. Its high reactivity and tendency to dimerize set it apart from other heterobenzenes, making it a valuable compound for studying the chemistry of organobismuth compounds .
Properties
CAS No. |
289-52-1 |
|---|---|
Molecular Formula |
C5H5Bi |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
bismine |
InChI |
InChI=1S/C5H5.Bi/c1-3-5-4-2;/h1-5H; |
InChI Key |
GJRMOTCKEJLSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[Bi]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


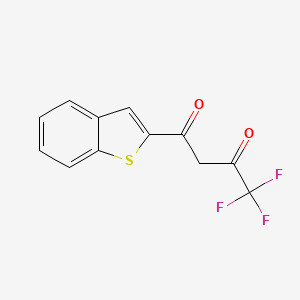

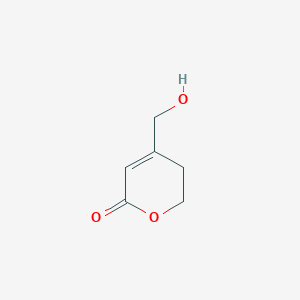



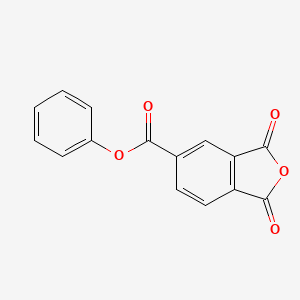
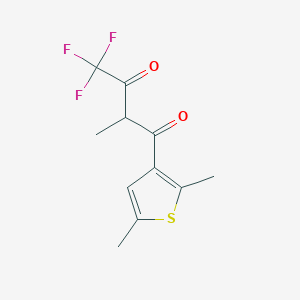
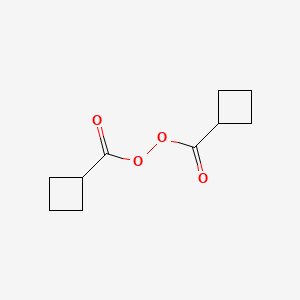
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
